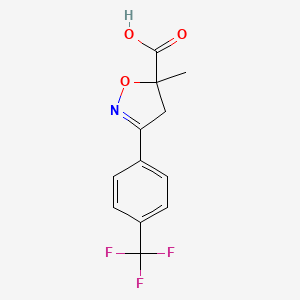
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid
概要
説明
“5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid” is a complex organic compound. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an important research topic due to their wide applications in the agrochemical, pharmaceutical, and functional materials fields . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .作用機序
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is a neurotransmitter that is involved in synaptic plasticity. By blocking the activity of the glutamate receptor, this compound can modulate synaptic plasticity and potentially treat neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the amplitude of excitatory postsynaptic currents, decreasing the release of glutamate, and reducing the number of functional AMPA receptors. This compound has also been shown to have anti-inflammatory effects, including reducing the production of pro-inflammatory cytokines and decreasing the activation of microglia.
実験室実験の利点と制限
One advantage of using 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid in lab experiments is that it is a highly specific antagonist of the AMPA receptor, which allows for precise modulation of synaptic plasticity. However, this compound has a relatively short half-life and can be difficult to work with due to its low solubility in water.
将来の方向性
There are several future directions for research involving 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid, including studying its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, exploring its anti-inflammatory properties for the treatment of inflammatory diseases, and investigating its potential use as a tool for studying synaptic plasticity. Additionally, further research is needed to optimize the synthesis and solubility of this compound for use in lab experiments.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its specific mechanism of action and anti-inflammatory properties make it a valuable tool for studying synaptic plasticity and potential therapeutic agent for neurodegenerative and inflammatory diseases. Further research is needed to optimize its synthesis and solubility for use in lab experiments and to explore its potential in future applications.
科学的研究の応用
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid has been used in a variety of scientific research applications, including as a tool for studying the role of glutamate receptors in synaptic plasticity, as a modulator of GABA receptors, and as a potential therapeutic agent for neurodegenerative diseases. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Safety and Hazards
特性
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-11(10(17)18)6-9(16-19-11)7-2-4-8(5-3-7)12(13,14)15/h2-5H,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAPSFQKIJBMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




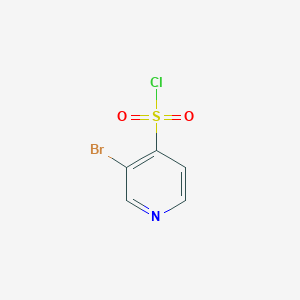

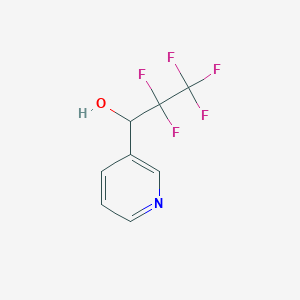
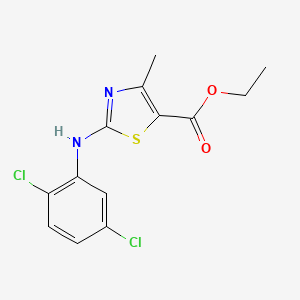
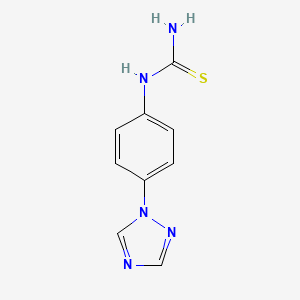
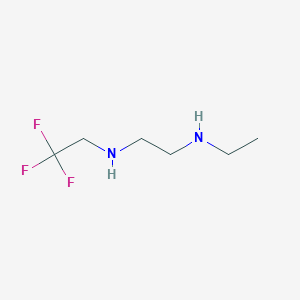
![5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3163883.png)
![7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3163890.png)
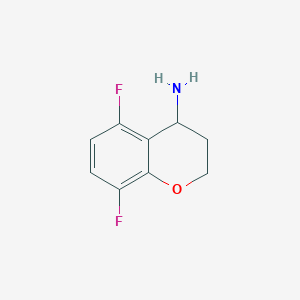
![1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene](/img/structure/B3163896.png)
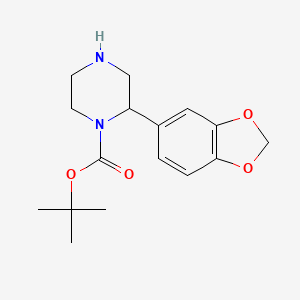
![3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3163910.png)
